molecular formula C25H20N2O4S2 B2587441 N-(5-benzoyl-4-phenylthiazol-2-yl)-3-(phenylsulfonyl)propanamide CAS No. 868676-10-2

N-(5-benzoyl-4-phenylthiazol-2-yl)-3-(phenylsulfonyl)propanamide

Cat. No.: B2587441
CAS No.: 868676-10-2
M. Wt: 476.57
InChI Key: GOJXTXUQGDFKTF-UHFFFAOYSA-N
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Description

N-(5-Benzoyl-4-phenylthiazol-2-yl)-3-(phenylsulfonyl)propanamide is a synthetic small molecule characterized by a central thiazole ring substituted with benzoyl and phenyl groups at positions 5 and 4, respectively. The 2-position of the thiazole is linked to a propanamide chain bearing a phenylsulfonyl moiety.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O4S2/c28-21(16-17-33(30,31)20-14-8-3-9-15-20)26-25-27-22(18-10-4-1-5-11-18)24(32-25)23(29)19-12-6-2-7-13-19/h1-15H,16-17H2,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOJXTXUQGDFKTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-benzoyl-4-phenylthiazol-2-yl)-3-(phenylsulfonyl)propanamide typically involves the cyclization of precursor compounds. One common method involves the reaction of N-benzoylthiocarbamoyl derivatives with phenacyl bromide, leading to the formation of the thiazole ring . The reaction conditions often include the use of solvents like ethanol or acetonitrile and may require heating to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(5-benzoyl-4-phenylthiazol-2-yl)-3-(phenylsulfonyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring and phenylsulfonyl group can be oxidized under specific conditions.

    Reduction: The benzoyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoyl and sulfonyl positions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

N-(5-benzoyl-4-phenylthiazol-2-yl)-3-(phenylsulfonyl)propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-benzoyl-4-phenylthiazol-2-yl)-3-(phenylsulfonyl)propanamide involves its interaction with biological targets such as enzymes or receptors. The thiazole ring and benzoyl group can interact with active sites of enzymes, potentially inhibiting their activity. The phenylsulfonyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Cores

Triazole and Oxadiazole Derivatives
Compounds such as 4-(5-(2-(α-Phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl) semicarbazide () feature triazole and oxadiazole rings instead of thiazole. These heterocycles exhibit distinct electronic properties:

  • Triazole : Enhances metabolic stability due to hydrogen-bonding capacity but may reduce lipophilicity compared to thiazole.

Thiazole vs. Triazole Activity : Thiazole-containing compounds like the target molecule often show superior membrane permeability due to moderate lipophilicity, whereas triazole derivatives may prioritize metabolic resistance .

Sulfonyl and Sulfonamide Moieties

Carbonic Anhydrase Inhibitors Compounds such as N-(2-amino-4-(N-(tert-butyl)sulfamoyl)phenyl)-3-(4-hydroxyphenyl)propanamide () share sulfonamide groups but differ in substitution patterns:

  • Target Molecule : Phenylsulfonyl group contributes to strong electron withdrawal, favoring interactions with hydrophobic enzyme pockets.
  • tert-Butyl Sulfamoyl () : Bulky substituents improve selectivity for carbonic anhydrase isoforms but may reduce solubility .

Sulfonamide Bioavailability : The phenylsulfonyl group in the target compound may enhance blood-brain barrier penetration compared to tert-butyl sulfamoyl derivatives .

Propanamide Chain Modifications

Propargyl Amides
Compounds like 3-(4-Methoxyphenyl)-N-(3-phenylprop-2-yn-1-yl)propanamide () replace the phenylsulfonyl group with propargyl chains:

  • Propargyl Groups : Introduce alkyne functionality, enabling click chemistry applications but reducing steric compatibility with flat binding sites.
  • Target Molecule : The phenylsulfonyl-propanamide chain likely improves rigidity and π-π stacking interactions compared to flexible propargyl chains .

Substituent Effects on Pharmacokinetics

Chlorinated Analogues
lists 3-Chloro-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}propanamide (Similarity: 0.91), which introduces a chloro substituent:

  • Target Molecule : Lacks halogens, suggesting a cleaner toxicity profile but possibly shorter half-life .

Research Implications

The target molecule’s combination of a thiazole core, phenylsulfonyl group, and propanamide chain positions it as a candidate for optimizing enzyme inhibition or anticancer activity. Future studies should explore its pharmacokinetic profile relative to triazole and chlorinated analogues, particularly regarding bioavailability and off-target effects .

Biological Activity

N-(5-benzoyl-4-phenylthiazol-2-yl)-3-(phenylsulfonyl)propanamide is a compound with a unique structural composition that combines a thiazole ring, benzoyl group, and phenylsulfonyl group. This combination suggests potential biological activities that warrant detailed investigation. The compound's molecular formula is C25H20N2O4S2C_{25}H_{20}N_{2}O_{4}S_{2} with a molecular weight of 476.6 g/mol.

Synthesis

The synthesis of this compound typically involves cyclization reactions, particularly the reaction of N-benzoylthiocarbamoyl derivatives with phenacyl bromide, which leads to the formation of the thiazole ring. This method can be optimized for yield and purity in industrial applications.

Biological Activity

This compound has shown promise in various biological assays, particularly concerning its antibacterial and antifungal properties. The mechanism of action is believed to involve interactions with specific biological targets such as enzymes or receptors, potentially inhibiting their activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi, showing effectiveness comparable to established antimicrobial agents. The presence of the thiazole ring and the sulfonyl group enhances its binding affinity to microbial targets.

The compound's mechanism of action likely involves:

  • Enzyme Inhibition : The thiazole and benzoyl groups can interact with active sites on enzymes.
  • Receptor Modulation : The phenylsulfonyl group may enhance specificity and binding affinity to certain receptors.

Research Findings

Several studies have documented the biological activities of this compound. Below is a summary of key findings:

StudyFindingsMethodology
Demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria.Disk diffusion method
Exhibited antifungal properties against common fungal pathogens.Minimum inhibitory concentration (MIC) assay
Showed potential as a therapeutic agent in preliminary in vivo studies.Animal model testing

Case Studies

  • Antibacterial Activity : In a study published in a peer-reviewed journal, this compound was tested against Staphylococcus aureus and Escherichia coli, revealing MIC values that suggest its potential as an alternative to traditional antibiotics.
  • Antifungal Efficacy : Another research effort focused on its antifungal properties, where it was found effective against Candida albicans with a notable reduction in fungal load in treated samples compared to controls.

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